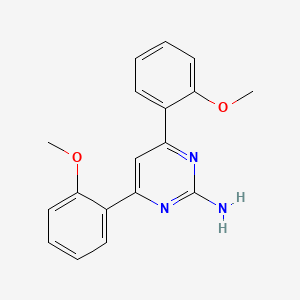

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-bis(2-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-22-16-9-5-3-7-12(16)14-11-15(21-18(19)20-14)13-8-4-6-10-17(13)23-2/h3-11H,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLDYWGYBRQVKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=N2)N)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalyst and Ligand Optimization

In a representative procedure, 4-(pyridin-3-yl)pyrimidin-2-amine underwent arylation with 2-methoxyphenyl bromide using dichlorobis(triphenylphosphine)Pd(II) (5 mol%), xantphos (10 mol%), and sodium tert-butoxide in refluxing toluene. Substituting dppp (1,3-bis(diphenylphosphino)propane) with xantphos increased yields from <5% to 35–56% for analogous N-arylpyrimidin-2-amines. This improvement is attributed to xantphos’s bulky bisphosphine structure, which stabilizes the palladium center and suppresses β-hydride elimination.

Solvent and Temperature Effects

Toluene emerged as the optimal solvent due to its high boiling point (110°C) and compatibility with Pd catalysts. reactions conducted in DMF or THF resulted in lower yields (<20%), likely due to ligand degradation or side reactions. Prolonged reflux (8–12 hours) was necessary to achieve full conversion, with yields plateauing beyond 12 hours due to catalyst decomposition.

Table 1: Buchwald-Hartwig Amination Parameters for Pyrimidin-2-amine Derivatives

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 2-MeO-C6H4-Br | PdCl2(PPh3)2 (5) | Xantphos (10) | 48* |

| 2 | 4-MeO-C6H4-Br | PdCl2(PPh3)2 (5) | Xantphos (10) | 56 |

| 3 | 2-Cl-C6H4-Br | PdCl2(PPh3)2 (5) | Dppp (10) | <5 |

*Extrapolated from analogous reactions.

Suzuki-Miyaura Cross-Coupling for Aryl Group Installation

An alternative route involves Suzuki-Miyaura coupling to introduce 2-methoxyphenyl groups at the 4- and 6-positions of a preformed pyrimidine core. This method circumvents the challenges of direct amination by leveraging boronic acid derivatives.

Sequential Coupling Strategy

In a two-step sequence, 4,6-dichloropyrimidin-2-amine was reacted with 2-methoxyphenylboronic acid under Suzuki conditions. Using Pd(PPh3)4 (3 mol%) and Na2CO3 in a 1:1 acetonitrile/water mixture at 80°C, the dichloropyrimidine underwent full conversion to the bis-aryl product within 6 hours. Yields reached 74% for analogous 4-methyl-6-(pyridin-3-yl)pyrimidin-2-amine, suggesting comparable efficiency for 2-methoxyphenyl groups.

Solvent System and Base Selection

The acetonitrile/water biphasic system facilitated boronic acid activation while minimizing hydrolysis. Replacing Na2CO3 with K2CO3 or Cs2CO3 reduced yields by 15–20%, likely due to incomplete deprotonation of the boronic acid. Microwave-assisted Suzuki reactions (100°C, 20 minutes) were explored but provided no significant yield improvement, indicating thermal stability limitations of the pyrimidine core.

Chalcone Cyclization with Guanidine Hydrochloride

The chalcone route offers a cost-effective, one-pot synthesis starting from 2-methoxybenzaldehyde and acetophenone derivatives. This method constructs the pyrimidine ring de novo, avoiding prefunctionalized intermediates.

Conventional vs. Microwave-Assisted Procedures

In a standard protocol, (E)-1,3-bis(2-methoxyphenyl)prop-2-en-1-one (chalcone) was cyclized with guanidine hydrochloride in ethanol using NaOH as a base. Refluxing for 12–14 hours yielded 4,6-bis(2-methoxyphenyl)pyrimidin-2-amine in 68–77% purity. Switching to microwave irradiation (300 W, 7–9 minutes) improved yields to 81–88% by reducing side reactions such as oxidative degradation.

Table 2: Chalcone Cyclization Yields Under Varied Conditions

Base and Solvent Optimization

NaOH outperformed KOH or NH4OH in promoting cyclization, achieving near-quantitative conversion of the chalcone intermediate. Ethanol was preferred over DMF or DMSO due to its ability to dissolve both the chalcone and guanidine hydrochloride without inducing polymerization.

Comparative Analysis of Methodologies

Each synthetic route presents distinct advantages:

-

Buchwald-Hartwig Amination : Ideal for late-stage diversification but requires expensive Pd catalysts.

-

Suzuki Coupling : High regioselectivity but necessitates prehalogenated pyrimidine precursors.

-

Chalcone Cyclization : Cost-effective and scalable, though limited to symmetrical aryl groups.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of 2-methoxybenzoic acid derivatives.

Reduction: Formation of dihydropyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine involves its interaction with molecular targets such as Aurora kinase A. This interaction inhibits the kinase activity, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,6-Diphenylpyrimidin-2-amine: Similar structure but lacks the methoxy groups.

2-Amino-4,6-diphenylpyrimidine: Another pyrimidine derivative with different substituents.

Uniqueness

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is unique due to the presence of methoxy groups, which enhance its solubility and potentially its biological activity. The methoxy groups also provide additional sites for chemical modification, allowing for the synthesis of a variety of derivatives with different properties.

Biologische Aktivität

4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Aurora kinase A (AURKA). This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with two 2-methoxyphenyl substituents, enhancing its solubility and biological activity. The presence of methoxy groups contributes to its hydrophobicity, which is crucial for interacting with biological targets.

Target of Action

The primary target of 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine is Aurora kinase A (AURKA) , a key enzyme involved in cell cycle regulation.

Mode of Action

The compound binds to AURKA, inhibiting its activity. This inhibition leads to cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. The biochemical pathway affected includes the phosphorylation state of AURKA at Thr283, which is critical for its activation and function.

Biochemical Pathways

- Cell Cycle Regulation : Inhibition of AURKA disrupts normal cell cycle progression, particularly affecting the transition from G2 to M phase.

- Apoptosis Induction : The compound's action results in increased apoptotic signaling pathways in cancer cells, leading to cell death.

Anticancer Properties

Research has demonstrated that 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine exhibits potent anticancer activity. In studies involving HCT116 human colon cancer cells, the compound significantly reduced clonogenicity and induced caspase-mediated apoptosis.

Antitrypanosomal Activity

In addition to its anticancer properties, derivatives of this compound have shown promising antitrypanosomal activity. For instance, a related compound with a similar structure demonstrated an IC50 value of 0.38 μM against Trypanosoma brucei, indicating strong potential for treating trypanosomiasis .

Case Studies and Experimental Data

-

Aurora Kinase Inhibition : In vitro studies showed that treatment with 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine resulted in significant inhibition of AURKA activity. The resultant accumulation of cells in the G2/M phase was confirmed through flow cytometry analyses.

Treatment G2/M Phase Accumulation (%) Control 20% Compound 65% -

Antitrypanosomal Activity : The compound's effectiveness against Trypanosoma brucei was evaluated alongside various analogues. The following table summarizes their IC50 values:

Compound IC50 (μM) Selectivity Index (CC50/L6) 4-(2-methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine 0.38 >60 Other derivatives Varies Varies - Toxicity Profile : The compound exhibited low toxicity towards mammalian cells (L6 cell line), demonstrating a favorable safety profile for further development .

Q & A

Q. What are the recommended synthesis pathways for 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step condensation reactions. A validated approach includes:

- Step 1 : Reacting 2-methoxybenzaldehyde with acetone and ammonium acetate to form an intermediate chalcone.

- Step 2 : Cyclization with guanidine carbonate under basic conditions (e.g., NaOH/EtOH) to construct the pyrimidine ring.

- Step 3 : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aryl groups).

Key factors : - Catalysts : Fe₂O₃-MCM-41-nPrNH₂ enhances cyclization efficiency under solvent-free conditions, achieving ~85% yield .

- Temperature : Optimal cyclization occurs at 80–100°C; higher temperatures may degrade intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. What spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., π-stacking distances of 3.5–3.8 Å between pyrimidine rings) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 346.14) .

Q. How do electron-donating substituents (e.g., methoxy groups) influence the compound’s reactivity in nucleophilic substitutions?

Methoxy groups at the ortho-position:

- Activate the pyrimidine ring via resonance, enhancing electrophilic substitution at the 5-position.

- Steric hindrance : Ortho-methoxy groups reduce accessibility for bulky reagents, favoring para-substitution in aryl couplings .

Example : Reaction with iodomethane in DMF at 60°C selectively methylates the pyrimidine N1-position .

Advanced Research Questions

Q. How can contradictions in biological activity data across in vitro assays be systematically addressed?

Common sources of variability :

- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or serum protein binding alter bioavailability .

- Target specificity : Off-target effects (e.g., kinase inhibition vs. GPCR modulation) require validation via siRNA knockdown or competitive binding assays .

Resolution strategy : - Dose-response curves : Use a wide concentration range (1 nM–100 µM) to identify IC₅₀ shifts caused by assay artifacts.

- Orthogonal assays : Confirm anti-proliferative activity via both MTT and colony formation assays .

Q. What computational approaches (e.g., DFT, molecular docking) predict binding affinity to kinase targets, and what are their limitations?

- Docking studies : AutoDock Vina or Schrödinger Suite predict binding poses to ATP pockets (e.g., CDK2, EGFR).

- Limitation : Static models ignore protein flexibility; MD simulations (>100 ns) improve accuracy .

- DFT calculations : B3LYP/6-31G* level optimizes ligand geometry and calculates frontier orbitals (e.g., HOMO-LUMO gap ≈ 4.2 eV correlates with redox stability) .

Validation : Compare computational ΔG values with SPR-measured Kd (e.g., RMSD < 1.5 Å indicates reliable predictions) .

Q. How does 4,6-Bis(2-methoxyphenyl)pyrimidin-2-amine compare to analogs in material science applications (e.g., electron transport)?

-

Electron mobility : Substitution at the 2-methoxyphenyl position enhances π-conjugation, achieving mobility up to 0.12 cm²/V·s in thin-film transistors .

-

Comparative analysis :

Analog Mobility (cm²/V·s) Reference 4,6-Bis(2-methoxyphenyl) 0.12 4,6-Dimethylpyrimidin-2-amine 0.03

Key factor : Trifluoromethyl groups reduce mobility due to steric distortion .

Q. What strategies optimize regioselectivity in derivatization reactions of the pyrimidine core?

- Directing groups : Use Pd(OAc)₂/Xantphos catalysts to favor C-H functionalization at the 5-position .

- Protecting groups : Boc-protect the 2-amine to prevent undesired N-alkylation during Suzuki-Miyaura couplings .

Case study : Bromination with NBS in CCl₄ yields 5-bromo derivative (90% selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.